1,3-Dipropyl-8-p-sulfophenylxanthine 1,3-Dipropyl-8-p-sulfophenylxanthine Water soluble adenosine receptor antagonist with slight selectivity for A1 receptors. Ecto-phosphodiesterase inhibitor.

Brand Name: Vulcanchem
CAS No.: 89073-57-4
VCID: VC20754626
InChI: InChI=1S/C17H20N4O5S/c1-3-9-20-15-13(16(22)21(10-4-2)17(20)23)18-14(19-15)11-5-7-12(8-6-11)27(24,25)26/h5-8H,3-4,9-10H2,1-2H3,(H,18,19)(H,24,25,26)
SMILES: CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O
Molecular Formula: C17H20N4O5S
Molecular Weight: 392.4 g/mol

1,3-Dipropyl-8-p-sulfophenylxanthine

CAS No.: 89073-57-4

Cat. No.: VC20754626

Molecular Formula: C17H20N4O5S

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dipropyl-8-p-sulfophenylxanthine - 89073-57-4

Specification

Description Water soluble adenosine receptor antagonist with slight selectivity for A1 receptors. Ecto-phosphodiesterase inhibitor.

CAS No. 89073-57-4
Molecular Formula C17H20N4O5S
Molecular Weight 392.4 g/mol
IUPAC Name 4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)benzenesulfonic acid
Standard InChI InChI=1S/C17H20N4O5S/c1-3-9-20-15-13(16(22)21(10-4-2)17(20)23)18-14(19-15)11-5-7-12(8-6-11)27(24,25)26/h5-8H,3-4,9-10H2,1-2H3,(H,18,19)(H,24,25,26)
Standard InChI Key IWALGNIFYOBRKC-UHFFFAOYSA-N
SMILES CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O
Canonical SMILES CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O

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